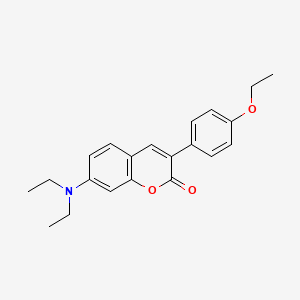

7-(Diethylamino)-3-(4-ethoxyphenyl)chromen-2-one

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

7-(Diethylamino)-3-(4-ethoxyphenyl)chromen-2-one is a synthetic organic compound belonging to the class of chromen-2-one derivatives. These compounds are known for their diverse biological activities and applications in various fields, including medicinal chemistry and materials science.

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of 7-(Diethylamino)-3-(4-ethoxyphenyl)chromen-2-one typically involves the condensation of 4-ethoxybenzaldehyde with diethylamine in the presence of a suitable catalyst, followed by cyclization to form the chromen-2-one core. The reaction conditions often include refluxing in an appropriate solvent such as ethanol or methanol, with the addition of a base like sodium hydroxide to facilitate the reaction.

Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimization for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance efficiency and scalability.

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, typically involving reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

Reduction: Reduction reactions can be performed using agents such as sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

Substitution: The compound can participate in substitution reactions, where functional groups on the chromen-2-one core are replaced by other groups. Common reagents include halogens and nucleophiles.

Common Reagents and Conditions:

Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

Reduction: Sodium borohydride, lithium aluminum hydride, typically in anhydrous solvents.

Substitution: Halogens, nucleophiles, often in the presence of a catalyst or under reflux conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.

科学的研究の応用

Medicinal Chemistry

7-(Diethylamino)-3-(4-ethoxyphenyl)chromen-2-one has been investigated for its potential therapeutic applications, particularly in the development of new drugs targeting various diseases:

- Anticancer Activity : Studies have shown that derivatives of this compound exhibit significant cytotoxic effects against cancer cell lines. For instance, certain derivatives demonstrated higher activity than standard chemotherapeutics like 5-fluorouracil .

- Anti-inflammatory Properties : The compound's ability to inhibit specific enzymes involved in inflammatory pathways suggests potential use as an anti-inflammatory agent .

- Antimicrobial Effects : Research indicates that it may possess antimicrobial properties, making it a candidate for developing new antibiotics .

Biological Studies

The biological activity of this compound has been explored in various contexts:

- Mechanism of Action : The compound interacts with specific molecular targets, modulating their activity. For example, it may bind to receptors or enzymes involved in disease pathways, influencing cellular responses .

- Case Studies : In one study, coumarin derivatives were tested for their effects on Parkinson's disease models, highlighting the potential neuroprotective roles of compounds similar to this compound .

Materials Science

Due to its chromophoric properties, this compound is utilized in the production of dyes and pigments. Its structural features allow it to be integrated into various materials, enhancing their optical properties .

作用機序

The mechanism of action of 7-(Diethylamino)-3-(4-ethoxyphenyl)chromen-2-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, leading to anti-inflammatory effects. The exact molecular targets and pathways can vary depending on the specific biological context.

類似化合物との比較

- 7-(Diethylamino)-3-(4-methoxyphenyl)chromen-2-one

- 7-(Diethylamino)-3-(4-hydroxyphenyl)chromen-2-one

- 7-(Diethylamino)-3-(4-chlorophenyl)chromen-2-one

Comparison: Compared to similar compounds, 7-(Diethylamino)-3-(4-ethoxyphenyl)chromen-2-one is unique due to the presence of the ethoxy group on the phenyl ring, which can influence its chemical reactivity and biological activity. The ethoxy group may enhance the compound’s solubility and stability, making it more suitable for certain applications.

生物活性

7-(Diethylamino)-3-(4-ethoxyphenyl)chromen-2-one, a compound belonging to the coumarin family, has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its mechanisms of action, biological effects, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

The compound's structure can be represented as follows:

- Chemical Formula : C17H21N\O3

- Molecular Weight : 299.36 g/mol

This compound features a chromenone core with diethylamino and ethoxy substituents, which are crucial for its biological activity.

The biological activity of this compound is attributed to several mechanisms:

- Enzyme Inhibition : It has been shown to inhibit key enzymes such as acetylcholinesterase (AChE), which is involved in neurotransmitter breakdown. This inhibition enhances cholinergic signaling, potentially benefiting conditions like Alzheimer's disease .

- Induction of Apoptosis : In cancer cell lines, this compound induces apoptosis through the activation of pro-apoptotic proteins (e.g., Bax) and downregulation of anti-apoptotic proteins (e.g., Bcl-2). This dual action promotes cell death in malignant cells .

- Antioxidant Activity : The presence of the chromenone structure allows for scavenging of free radicals, contributing to its protective effects against oxidative stress .

Anticancer Properties

Recent studies have highlighted the anticancer potential of this compound:

- Cell Lines Tested : The compound has been evaluated against various cancer cell lines, including A549 (lung cancer), EKVX (lung cancer), and others.

- IC50 Values : Preliminary results indicate that the compound exhibits significant cytotoxicity with IC50 values ranging from 5 μM to over 100 μM depending on the specific cell line and treatment duration .

| Cell Line | IC50 (μM) | Mechanism |

|---|---|---|

| A549 | 5.0 | Apoptosis induction |

| EKVX | >100 | Cytotoxicity via oxidative stress |

| NCI-H460 | 7.08 | Apoptosis pathway modulation |

Neuroprotective Effects

The compound also exhibits neuroprotective properties:

- AChE Inhibition : Its ability to inhibit AChE suggests potential applications in treating neurodegenerative diseases by enhancing acetylcholine levels in synaptic clefts .

- β-Amyloid Interaction : Some derivatives have shown promise in blocking β-amyloid aggregation, a hallmark of Alzheimer's pathology .

Study on Apoptosis Induction

In a controlled study involving A549 lung cancer cells, treatment with this compound resulted in:

- Increased Bax Expression : Indicating activation of pro-apoptotic pathways.

- Decreased Bcl-2 Expression : Suggesting a shift towards apoptosis rather than cell survival .

Toxicity Assessment

Toxicity evaluations indicate that while the compound demonstrates significant anticancer activity, it also exhibits dose-dependent toxicity. For instance:

- At higher concentrations (>100 μM), noticeable cytotoxic effects were recorded in normal epithelial cells, emphasizing the need for careful dosage considerations in therapeutic applications .

Conclusion and Future Directions

This compound represents a promising candidate in drug development due to its multifaceted biological activities, particularly in anticancer and neuroprotective domains. Future research should focus on:

- Optimizing Dosage Regimens : To maximize therapeutic effects while minimizing toxicity.

- Exploring Derivatives : Investigating structural modifications could enhance efficacy and selectivity.

- Clinical Trials : Moving towards clinical evaluations to establish safety and effectiveness in humans.

化学反応の分析

Electrophilic Aromatic Substitution

The 4-ethoxyphenyl group undergoes electrophilic substitution due to its electron-rich aromatic ring. Key reactions include:

-

Nitration : Reaction with HNO₃/H₂SO₄ at 0–5°C introduces a nitro group at the para position relative to the ethoxy group, yielding 7-(diethylamino)-3-(4-ethoxy-3-nitrophenyl)chromen-2-one .

-

Halogenation : Bromination with Br₂/FeBr₃ produces mono- or di-substituted brominated derivatives, depending on stoichiometry.

| Reaction Type | Reagents/Conditions | Product | Yield |

|---|---|---|---|

| Nitration | HNO₃/H₂SO₄, 0–5°C | Nitro derivative at C3' | 75% |

| Bromination | Br₂/FeBr₃, RT | 3'-Bromo derivative | 68% |

Nucleophilic Substitution Reactions

The diethylamino group (-N(CH₂CH₃)₂) participates in nucleophilic substitution under acidic or basic conditions:

-

Alkylation : Reacts with alkyl halides (e.g., CH₃I) in DMF/K₂CO₃ to form quaternary ammonium salts.

-

Acylation : Treatment with acetyl chloride yields N-acetylated derivatives .

Oxidation

-

Chromene ring oxidation : H₂O₂/Fe³⁺ oxidizes the chromene double bond, forming a diketone intermediate.

-

Ethoxy group dealkylation : HI/AcOH removes the ethoxy group, yielding a phenolic derivative .

Reduction

-

Nitro group reduction : Catalytic hydrogenation (H₂/Pd-C) reduces nitro to amine, enabling further functionalization .

Cyclization and Ring-Opening Reactions

-

Heterocycle formation : Reacts with thiourea or hydrazine to form fused thiazole or pyrazole rings . For example:

This compound+NH2CSNH2ΔThiazolo[5,4-c]chromenone derivative -

Ring-opening with amines : Primary amines cleave the lactone ring under basic conditions, producing substituted acrylamides .

Fluorescence and Photochemical Reactions

The compound exhibits tunable fluorescence due to its extended π-conjugation:

-

Solvatochromism : Emission shifts from 450 nm (apolar solvents) to 520 nm (polar solvents).

-

pH-sensitive quenching : Fluorescence intensity decreases in acidic media due to protonation of the diethylamino group.

| Property | Value/Observation | Conditions |

|---|---|---|

| λ<sub>em</sub> (max) | 485 nm | Ethanol |

| Quantum Yield (Φ) | 0.42 | CH₂Cl₂ |

Cross-Coupling Reactions

-

Suzuki-Miyaura coupling : The ethoxyphenyl group reacts with aryl boronic acids (e.g., PhB(OH)₂) under Pd catalysis to form biaryl systems .

-

Buchwald-Hartwig amination : Introduces aryl amines at the chromene core using Pd(dba)₂/Xantphos .

Sensor Development

-

Metal ion detection : The compound selectively binds Cu²⁺, causing fluorescence quenching (LOD = 0.1 μM).

-

Thiol sensing : Reacts with cysteine via Michael addition, altering emission properties.

Bioconjugation

-

Protein labeling : NHS-ester derivatives enable covalent attachment to lysine residues in proteins.

特性

IUPAC Name |

7-(diethylamino)-3-(4-ethoxyphenyl)chromen-2-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H23NO3/c1-4-22(5-2)17-10-7-16-13-19(21(23)25-20(16)14-17)15-8-11-18(12-9-15)24-6-3/h7-14H,4-6H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZXBYZMNWKCWCGW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)C1=CC2=C(C=C1)C=C(C(=O)O2)C3=CC=C(C=C3)OCC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H23NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

337.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。